

Section 1: Executive Summary & Core Compound Identity

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-Methoxy-4-methylquinoline

CAS No.: 15113-00-5

Cat. No.: B083902

[Get Quote](#)

2-Methoxy-4-methylquinoline, identified by CAS number 15113-00-5, is a heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.^{[1][2]} This guide provides a comprehensive technical overview of **2-Methoxy-4-methylquinoline**, designed for researchers and professionals in organic synthesis and drug development. We will delve into its synthesis from foundational precursors, explore its physicochemical and spectroscopic properties, analyze its reactivity as a synthetic intermediate, and discuss its potential applications as a building block for more complex, high-value molecules. The narrative emphasizes the causality behind synthetic choices and provides validated, step-by-step protocols for its preparation and derivatization.

Section 2: Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a molecule is paramount for its effective use in research and development. While extensive experimental data for this specific compound is not broadly published, its characteristics can be reliably predicted based on its structure and data from closely related analogues.

Compound Identifiers & Computed Properties

The following table summarizes key identifiers and computed physical properties for **2-Methoxy-4-methylquinoline**.

Property	Value	Source
IUPAC Name	2-methoxy-4-methylquinoline	PubChem[3]
CAS Number	15113-00-5	PubChem[3]
Molecular Formula	C ₁₁ H ₁₁ NO	PubChem[3]
Molecular Weight	173.21 g/mol	PubChem[3]
Canonical SMILES	<chem>CC1=CC(=NC2=CC=CC=C12)OC</chem>	PubChem[3]
InChI Key	QILUVAHCFWCERZ-UHFFFAOYSA-N	PubChem[3]
Appearance	Likely a solid or high-boiling liquid	Inferred

Predicted Spectroscopic Characteristics

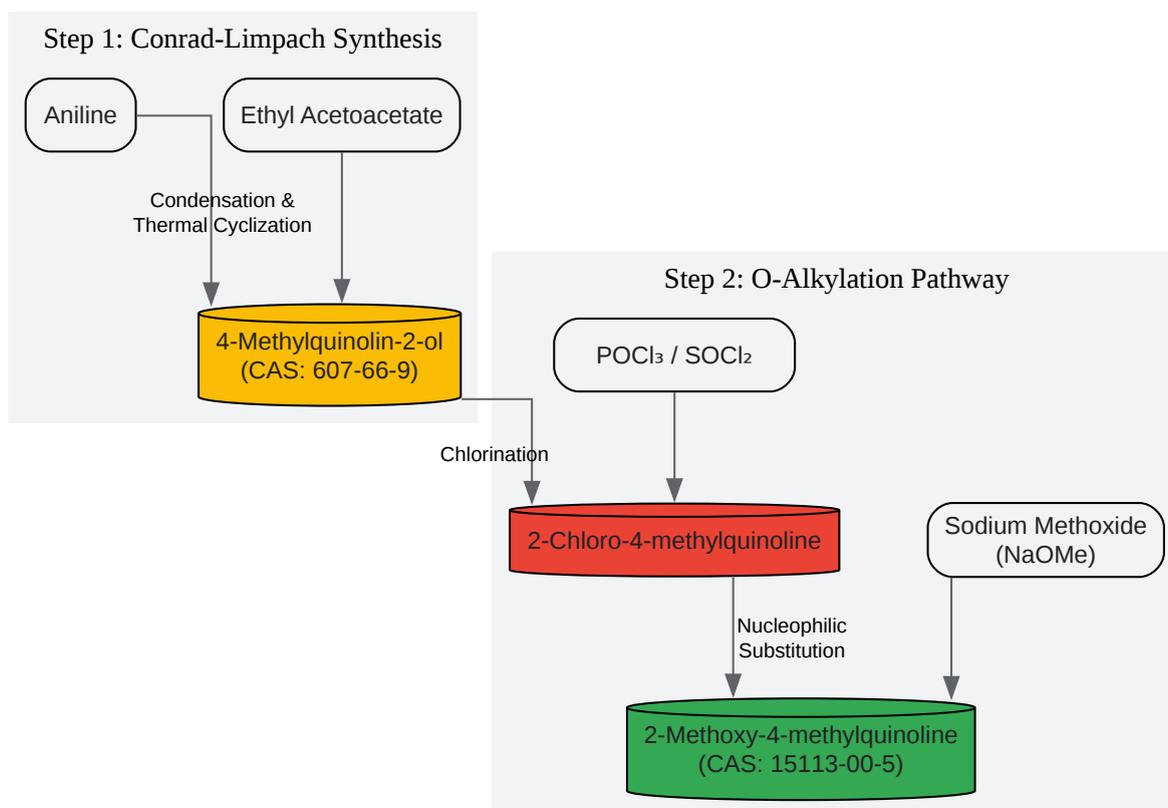
Full characterization is essential for confirming the identity and purity of a synthesized compound. Based on its molecular structure, the following spectral data can be anticipated:

- ¹H NMR (Proton Nuclear Magnetic Resonance):** The spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline ring system (typically in the δ 7.0-8.5 ppm range), a sharp singlet for the C4-methyl protons (around δ 2.5 ppm), and another sharp singlet for the C2-methoxy protons (around δ 4.0 ppm).
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** The spectrum will display 11 unique carbon signals. Aromatic carbons will appear in the δ 110-160 ppm region, with the C2 carbon attached to the methoxy group being significantly deshielded. The methyl and methoxy carbons will show characteristic signals in the aliphatic region of the spectrum.
- FT-IR (Fourier-Transform Infrared Spectroscopy):** Key vibrational bands would include C-H stretching from the aromatic and methyl groups (\sim 2950-3100 cm⁻¹), C=C and C=N stretching vibrations characteristic of the quinoline ring (\sim 1500-1650 cm⁻¹), and a prominent C-O stretching band for the methoxy ether group (\sim 1050-1250 cm⁻¹).[\[1\]](#)[\[4\]](#)

- MS (Mass Spectrometry): The mass spectrum should exhibit a clear molecular ion peak (M^+) at $m/z = 173.21$, corresponding to the compound's molecular weight. Fragmentation patterns would be characteristic of stable heteroaromatic systems.[1]

Section 3: Synthesis & Mechanistic Insights

The most logical and field-proven approach to synthesizing **2-Methoxy-4-methylquinoline** involves a robust two-stage process. This strategy begins with the construction of the core quinolinone ring system, followed by a targeted O-methylation. This method offers high yields and allows for modularity, as the intermediate can be used to create other derivatives.



[Click to download full resolution via product page](#)

Fig. 1: Two-stage synthesis workflow for **2-Methoxy-4-methylquinoline**.

Stage 1: Synthesis of the 4-Methylquinolin-2-ol Intermediate

The foundational step is the creation of 4-methylquinolin-2-ol (CAS: 607-66-9), the keto-tautomer of 4-methyl-2-hydroxyquinoline. The Conrad-Limpach synthesis is the classical and highly effective method for this transformation.

- **Causality & Mechanistic Insight:** The Conrad-Limpach reaction involves the initial condensation of an aniline with a β -ketoester (ethyl acetoacetate) to form an enamine intermediate. The critical step is the subsequent thermal cyclization. This process requires significant energy input (typically temperatures $>250\text{ }^{\circ}\text{C}$) because it involves an intramolecular electrophilic attack on the aromatic ring, which temporarily disrupts its aromaticity to form a hemiketal intermediate.^{[5][6]} The use of a high-boiling, inert solvent like Dowtherm A or mineral oil is crucial to achieve the necessary temperature for the reaction to proceed efficiently.^[6]
- **Experimental Protocol: Conrad-Limpach Synthesis of 4-Methylquinolin-2-ol**
 - **Reactant Preparation:** In a round-bottom flask, combine equimolar amounts of aniline and ethyl acetoacetate. A slight excess (1.1 equivalents) of ethyl acetoacetate can be used.
 - **Enamine Formation:** Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H_2SO_4) to the mixture. Stir at room temperature for 1-2 hours. Monitor the formation of the enamine intermediate, ethyl 3-anilinobut-2-enoate, via Thin Layer Chromatography (TLC).
 - **Solvent Removal:** Once enamine formation is complete, remove any volatile components (like ethanol byproduct) under reduced pressure.
 - **Thermal Cyclization:** Add a high-boiling solvent (e.g., Dowtherm A or mineral oil) to the crude enamine. Heat the mixture to approximately $250\text{-}260\text{ }^{\circ}\text{C}$ with vigorous stirring under an inert atmosphere (e.g., Nitrogen).
 - **Reaction Monitoring & Work-up:** Maintain the temperature for 30-60 minutes. The product will often precipitate out of the hot solvent. Allow the mixture to cool to below $100\text{ }^{\circ}\text{C}$.

- Isolation: Dilute the cooled mixture with a non-polar solvent like hexane or toluene to further precipitate the product and reduce the viscosity of the reaction medium.
- Purification: Collect the solid product by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling reaction solvent, and dry. The crude 4-methylquinolin-2-ol can be further purified by recrystallization from ethanol or acetic acid to yield a white to off-white solid.[7][8]

Stage 2: O-Methylation to Yield 2-Methoxy-4-methylquinoline

With the quinolinone core constructed, the final step is the methylation of the oxygen atom. A highly reliable method involves converting the hydroxyl group (in its keto form) to a better leaving group (chloride) and then performing a nucleophilic substitution with a methoxide source.

- Causality & Mechanistic Insight: The C2 position of the quinolin-2-one is part of an amide-like system, making the oxygen less nucleophilic and direct O-alkylation sometimes challenging or unselective. Converting the C2-carbonyl to a C2-chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl_3) transforms it into an excellent electrophilic site. The subsequent reaction with sodium methoxide (NaOMe) proceeds via a classic $\text{S}_\text{N}\text{Ar}$ (Nucleophilic Aromatic Substitution) mechanism. The strong nucleophile (MeO^-) attacks the electron-deficient carbon at the C2 position, leading to the displacement of the chloride ion and formation of the desired ether linkage.



[Click to download full resolution via product page](#)

Fig. 2: Simplified mechanism for the $\text{S}_\text{N}\text{Ar}$ O-methylation step.

- Experimental Protocol: Synthesis of **2-Methoxy-4-methylquinoline**

- Chlorination: In a flask equipped with a reflux condenser and a gas trap, suspend 4-methylquinolin-2-ol (1 equivalent) in phosphorus oxychloride (POCl_3 , ~5-10 equivalents). Gently reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC). The solution should become homogeneous.
- Removal of Excess Reagent: Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice to quench the excess POCl_3 . This is a highly exothermic reaction and must be done in a well-ventilated fume hood.
- Isolation of Chloro-intermediate: Neutralize the acidic solution with a base (e.g., concentrated NaOH or NH_4OH solution) until it is alkaline ($\text{pH} > 8$). The product, 2-chloro-4-methylquinoline, will precipitate as a solid. Collect the solid by filtration, wash with water, and dry.
- Methoxide Reaction: Prepare a solution of sodium methoxide by dissolving sodium metal (1.5-2.0 equivalents) in anhydrous methanol under an inert atmosphere.
- Nucleophilic Substitution: Add the dried 2-chloro-4-methylquinoline (1 equivalent) to the sodium methoxide solution. Reflux the mixture for 2-3 hours.[9]
- Work-up and Purification: After cooling, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford pure **2-Methoxy-4-methylquinoline**.

Section 4: Chemical Reactivity & Derivative Synthesis

2-Methoxy-4-methylquinoline is not merely an endpoint but a versatile intermediate. Its reactivity is primarily centered on the C4-methyl group, which can be functionalized to introduce further complexity.

- Oxidation of the C4-Methyl Group: The methyl group is susceptible to oxidation, providing a convenient handle for creating derivatives. A notable transformation is its oxidation to a formyl group ($-\text{CHO}$), yielding 2-methoxyquinoline-4-carbaldehyde. This aldehyde is a

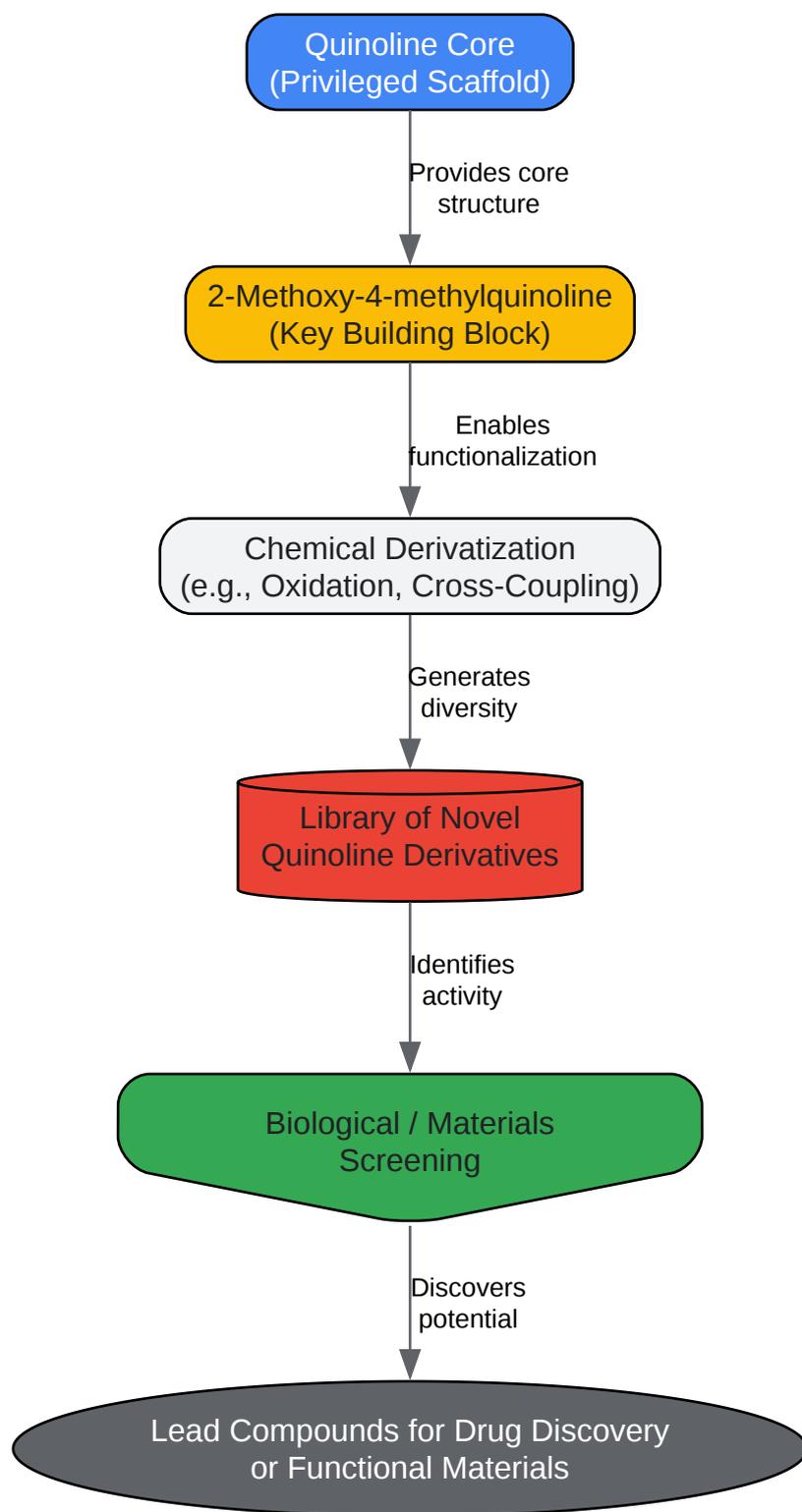
valuable building block for synthesizing more complex diarylquinolines and other pharmacologically relevant structures through reactions like aldol condensations or reductive aminations.[9]

- Experimental Protocol: Metal-Free Oxidation to 2-Methoxyquinoline-4-carbaldehyde
 - Reactant Setup: Dissolve **2-Methoxy-4-methylquinoline** (1 equivalent) in a suitable solvent such as Dimethyl Sulfoxide (DMSO).
 - Addition of Oxidant: Add a metal-free oxidant like iodylbenzene (PhIO₂) to the solution at room temperature.
 - Reaction: Stir the mixture at room temperature. The reaction can be slow, potentially requiring up to 48 hours for completion.[9] Monitor progress by TLC.
 - Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate. Extract the product with an organic solvent.
 - Purification: Wash the organic phase, dry it, and concentrate it. Purify the crude aldehyde product by column chromatography to yield 2-methoxyquinoline-4-carbaldehyde.[9]

Section 5: Applications in Research & Development

The true value of **2-Methoxy-4-methylquinoline** lies in its role as a strategic building block in the synthesis of novel compounds for drug discovery and materials science.

- Scaffold for Bioactive Molecules: The quinoline core is present in compounds with demonstrated anticancer, antiviral (including HIV integrase inhibitors), antifungal, and antitubercular activities.[1][5] By using **2-Methoxy-4-methylquinoline** as a starting point, chemists can rapidly generate libraries of novel derivatives for high-throughput screening. The methoxy and methyl groups provide specific steric and electronic properties that can be fine-tuned to optimize binding to biological targets like enzymes or receptors.
- Intermediate in Materials Science: Diarylquinoline derivatives have found applications in functional materials, and this compound serves as a key precursor for their synthesis.[1]



[Click to download full resolution via product page](#)

Fig. 3: Logical flow from core scaffold to lead compound discovery.

Section 6: Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for **2-Methoxy-4-methylquinoline** is not readily available, a hazard assessment can be made based on its precursor, 2-hydroxy-4-methylquinoline, and general quinoline derivatives.

- Potential Hazards:
 - Skin Irritation: Likely to cause skin irritation upon contact.[\[10\]](#)
 - Eye Irritation: Likely to cause serious eye irritation.[\[10\]](#)
 - Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[\[10\]](#)
- Recommended Handling Procedures:
 - Work in a well-ventilated chemical fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
 - Avoid generating dust. If handling a solid, use appropriate engineering controls.
 - Wash hands thoroughly after handling.
- Storage:
 - Store in a tightly sealed container.
 - Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disclaimer: This safety information is provided as guidance based on structurally related compounds. Users must consult a comprehensive and specific Safety Data Sheet (SDS) from their supplier before handling and perform their own risk assessment.

Section 7: References

- Covaciu, F. et al. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI. Available at: [\[Link\]](#)
- ResearchGate (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. Available at: [\[Link\]](#)
- Bielawska, A. et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [\[Link\]](#)
- PubChem (2025). **2-Methoxy-4-methylquinoline**. National Center for Biotechnology Information. Available at: [\[Link\]](#)
- PubChem (2025). 2-Hydroxy-6-methoxy-4-methylquinoline. National Center for Biotechnology Information. Available at: [\[Link\]](#)
- Roth, C. (2019). Safety Data Sheet: 2-Hydroxy-4-methylquinoline. Available at: [\[Link\]](#)
- ResearchGate (n.d.). Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles and of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides. Available at: [\[Link\]](#)
- D'hooghe, M. et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH Public Access. Available at: [\[Link\]](#)
- ResearchGate (n.d.). Observed and calculated FT-IR spectra of 2-(4-methoxybenzyloxy)-4-methylquinoline (MBMQ). Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 2. [2-Methoxyquinoline | 6931-16-4 | Benchchem](#) [[benchchem.com](https://www.benchchem.com)]
- 3. [2-Methoxy-4-methylquinoline | C11H11NO | CID 84796 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]

- [4. researchgate.net \[researchgate.net\]](#)
- [5. mdpi.com \[mdpi.com\]](#)
- [6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [8. 2-HYDROXY-4-METHYLQUINOLINE | 607-66-9 \[chemicalbook.com\]](#)
- [9. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [10. 2-Hydroxy-6-methoxy-4-methylquinoline | C11H11NO2 | CID 220017 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [To cite this document: BenchChem. \[Section 1: Executive Summary & Core Compound Identity\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b083902#2-methoxy-4-methylquinoline-cas-number-15113-00-5\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com